molecular formula C18H16F3N5O2 B2762287 N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide CAS No. 1428350-26-8

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide

Cat. No.: B2762287
CAS No.: 1428350-26-8
M. Wt: 391.354
InChI Key: LCYJSFHXMCYCBD-UHFFFAOYSA-N
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Description

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a useful research compound. Its molecular formula is C18H16F3N5O2 and its molecular weight is 391.354. The purity is usually 95%.
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Biological Activity

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy against specific diseases, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Core Structure : The compound contains a pyrimidine ring substituted with a 3,5-dimethyl-1H-pyrazole moiety and a trifluoromethylphenoxy group.
  • Molecular Formula : C19H20F3N5O
  • Molecular Weight : 393.39 g/mol
  • LogP : 3.7168, indicating moderate lipophilicity.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Enzyme Inhibition : It has shown promising results in inhibiting specific enzymes related to disease pathways. For example, it interacts with adenosine receptors, demonstrating Ki values of 2.10 nM for A2a receptors in human models .
  • Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may induce apoptosis in cancer cell lines, suggesting potential use in oncology .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity TypeTarget/PathwayIC50/Other ValuesReference
Enzyme InhibitionAdenosine A2a receptor (Human)Ki = 2.10 nM
AnticancerVarious cancer cell linesIC50 values ranging from 5.00 to 29.85 µM
AntitubercularMycobacterium tuberculosisIC50 = 1.35 to 2.18 µM
CytotoxicityHEK-293 (human embryonic kidney)Non-toxic

Antitubercular Activity

A study focused on the synthesis of new compounds similar to this compound reported significant activity against Mycobacterium tuberculosis H37Ra strains with IC50 values ranging from 1.35 to 2.18 μM . This suggests that the compound could be a candidate for further development as an anti-TB agent.

Anticancer Properties

Another study evaluated the cytotoxic effects of similar compounds on glioma cell lines, revealing that certain derivatives induced apoptosis effectively at IC50 values lower than conventional chemotherapeutics like 5-fluorouracil (5-FU) . The mechanism involved cell cycle arrest at various phases, indicating a multifaceted approach to cancer treatment.

Properties

IUPAC Name

N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O2/c1-11-6-12(2)26(25-11)16-8-15(22-10-23-16)24-17(27)9-28-14-5-3-4-13(7-14)18(19,20)21/h3-8,10H,9H2,1-2H3,(H,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYJSFHXMCYCBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)COC3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.